MC1568 is classified as a class II histone deacetylase inhibitor. Within this category, it specifically inhibits HDAC4, HDAC5, HDAC6, HDAC7, and HDAC9 from subclass IIa, as well as HDAC6 and HDAC10 from subclass IIb. This selectivity is crucial for its biological effects, particularly in muscle cell differentiation and other cellular processes influenced by histone acetylation .
The synthesis of MC1568 has been detailed in various studies, highlighting multiple methods to produce this compound effectively. The improved synthesis pathway typically involves the following steps:
For instance, one study described a synthetic route that included the formation of key intermediates through condensation reactions followed by functional group modifications to yield MC1568 .
MC1568's molecular structure can be characterized by its unique arrangement of atoms that confer its biological activity. The compound features:
Advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been used to elucidate its structure, confirming its identity and purity .
MC1568 participates in various chemical reactions primarily related to its function as an HDAC inhibitor:
The mechanism of action for MC1568 involves several key processes:
MC1568 exhibits several notable physical and chemical properties:
These properties are critical for its application in both laboratory research and potential therapeutic contexts .
MC1568 has a wide range of scientific applications:
Histone deacetylases catalyze the removal of acetyl groups from ε-N-acetyl-lysine residues on histone proteins and numerous non-histone substrates, enabling chromatin condensation and transcriptional repression [3] [8]. This enzymatic activity positions histone deacetylases as master regulators of cellular processes including differentiation, metabolism, inflammation, and fibrosis. Dysregulation of histone deacetylase activity is mechanistically implicated across diverse pathologies:
Table 1: Histone Deacetylase Classes and Disease Associations
Class | Members | Catalytic Mechanism | Primary Localization | Key Pathological Roles |
---|---|---|---|---|
Class I | Histone deacetylase 1,2,3,8 | Zinc-dependent | Nucleus | Cancer proliferation [4], podocyte injury [7] |
Class IIa | Histone deacetylase 4,5,7,9 | Zinc-dependent | Nucleus/Cytoplasm (shuttling) | Renal fibrosis [1], neurodegeneration [2], insulin resistance [8] |
Class IIb | Histone deacetylase 6,10 | Zinc-dependent | Cytoplasm | Peritoneal fibrosis [1], cancer metastasis |
Class III | Sirtuin 1-7 | NAD+-dependent | Nucleus, Cytoplasm, Mitochondria | Diabetic complications [8] |
Class IV | Histone deacetylase 11 | Zinc-dependent | Nucleus | Immune dysregulation [10] |
Class IIa histone deacetylases (histone deacetylase 4, histone deacetylase 5, histone deacetylase 7, histone deacetylase 9) exhibit structural and functional distinctions that confer unique therapeutic targeting potential:
Table 2: Biological Functions of Class IIa Histone Deacetylases in Disease
Isoform | Tissue Distribution | Key Pathogenic Mechanisms | Associated Diseases |
---|---|---|---|
Histone deacetylase 4 | Kidney, heart, brain, skeletal muscle | Activates TGF-β/Smad3, represses klotho/BMP7, induces α-SMA/fibronectin [1] [6] | Renal fibrosis, cardiac hypertrophy |
Histone deacetylase 5 | Heart, brain, neural tissues | Promotes nuclear retention in neurons, activates microglia [2] | Parkinson’s disease, cardiac hypertrophy |
Histone deacetylase 7 | Endothelium, immune cells | Impairs insulin secretion, induces β-cell apoptosis [8] | Type 2 diabetes, atherosclerosis |
Histone deacetylase 9 | Podocytes, liver, adipocytes | Suppresses GLUT4, induces ROS/JAK2/STAT3 signaling [3] [7] | Focal segmental glomerulosclerosis, insulin resistance |
MC1568 (chemical name: α-([(4-Hydroxy-2-methylen-1-oxo-2,3-dihydro-1H-inden-5-yl)oxy]-N-hydroxy-3-phenylpropionamide) emerged from targeted drug discovery efforts to achieve selective class IIa inhibition. Its development addressed a critical pharmacological gap: early histone deacetylase inhibitors (e.g., trichostatin A, suberoylanilide hydroxamic acid) non-specifically target zinc-dependent enzymes, causing broad epigenetic disruption and toxicity [4] [5].
Table 3: Classification of Histone Deacetylase Inhibitors and Selectivity Profiles
Inhibitor Type | Prototype Agents | Histone Deacetylase Isoform Selectivity | Primary Therapeutic Context |
---|---|---|---|
Pan-histone deacetylase inhibitors | Suberoylanilide hydroxamic acid, Trichostatin A | Classes I, II, IV (broad) | Oncology (cutaneous T-cell lymphoma) |
Class I-selective | Mocetinostat, Entinostat | Histone deacetylase 1/2/3 > Histone deacetylase 8 | Hematological malignancies |
Histone deacetylase 6-selective | Tubastatin A, Ricolinostat | Histone deacetylase 6 (class IIb) | Multiple myeloma, peripheral neuropathy |
Class IIa-selective | MC1568, TMP269 | Histone deacetylase 4/5/7/9 (no activity on class I/IIb) | Fibrosis, neurodegeneration, diabetes |
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: